(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate
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Overview
Description
Coumarins, also known as benzopyran-2-ones, are a group of naturally occurring lactones. They were first isolated from Tonka beans in 1820. These valuable oxygen-containing heterocycles are widely found in nature and have been used as herbal medicines for centuries. Over 1300 coumarin derivatives have been identified, mainly obtained from secondary metabolites in green plants, fungi, and bacteria .
Preparation Methods
Synthetic Routes: The synthesis of coumarins involves various methods. One efficient approach is the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides. Another method utilizes click chemistry to synthesize novel triazole-tethered isatin–coumarin hybrids .
Reaction Conditions: The alkylation reaction typically occurs in dry acetone with anhydrous potassium carbonate at 50 °C. Click chemistry reactions involve the use of NaN3 in DMF.
Industrial Production: Industrial-scale production methods may vary, but the synthetic routes mentioned above provide a foundation for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: Coumarins undergo various reactions, including oxidation, reduction, and substitution. Common reagents include alkyl halides, sodium azides, and base catalysts.
Major Products: The specific products formed depend on the reaction conditions and substituents. For example, alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide yields coumarin–triazole derivatives.
Scientific Research Applications
Coumarins have been extensively studied for their biological properties:
- Anti-HIV activity
- Anticancer potential
- Anti-microbial effects
- Antioxidant properties
- Anti-inflammatory activity
- DNA gyrase inhibition
- And more .
Mechanism of Action
The exact mechanism by which “(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate” exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While there are other coumarin derivatives, this compound’s uniqueness lies in its specific structure and functional groups. Further comparative studies can highlight its distinct features.
Properties
Molecular Formula |
C21H18O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate |
InChI |
InChI=1S/C21H18O5/c1-2-24-18-9-4-3-6-17(18)21(23)25-13-10-11-15-14-7-5-8-16(14)20(22)26-19(15)12-13/h3-4,6,9-12H,2,5,7-8H2,1H3 |
InChI Key |
MXHVYZAPLJQYSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
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